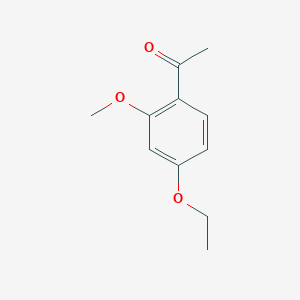
Ammonium, 3-methoxyhexamethylenebis(trimethyl-, diiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ammonium, 3-methoxyhexamethylenebis(trimethyl-, diiodide is a chemical compound with the molecular formula C13H32N2O.2I and a molecular weight of 486.27 . This compound is known for its unique structure, which includes two iodide ions and a methoxy group attached to a hexamethylene chain. It is primarily used in various scientific research applications due to its distinct chemical properties.
Métodos De Preparación
The synthesis of Ammonium, 3-methoxyhexamethylenebis(trimethyl-, diiodide typically involves the reaction of hexamethylene diamine with trimethylamine and methyl iodide. The reaction conditions usually require a solvent such as ethanol and a controlled temperature to ensure the formation of the desired product. Industrial production methods may involve large-scale reactions in specialized reactors to produce the compound in significant quantities .
Análisis De Reacciones Químicas
Ammonium, 3-methoxyhexamethylenebis(trimethyl-, diiodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where the iodide ions are replaced by other halogens or functional groups. Common reagents for these reactions include halogenating agents and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Ammonium, 3-methoxyhexamethylenebis(trimethyl-, diiodide is utilized in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.
Mecanismo De Acción
The mechanism of action of Ammonium, 3-methoxyhexamethylenebis(trimethyl-, diiodide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to changes in their activity and function. The pathways involved in its mechanism of action are still under investigation, but it is believed to affect various biochemical processes.
Comparación Con Compuestos Similares
Ammonium, 3-methoxyhexamethylenebis(trimethyl-, diiodide can be compared with other similar compounds such as:
Hexamethylenetetramine: This compound has a similar hexamethylene backbone but lacks the methoxy and iodide groups.
Trimethylamine: While it shares the trimethylammonium moiety, it does not have the hexamethylene chain or iodide ions.
Methoxyamine: This compound contains a methoxy group but differs significantly in its overall structure.
The uniqueness of this compound lies in its combination of functional groups and its ability to undergo diverse chemical reactions .
Propiedades
IUPAC Name |
[3-methoxy-6-(trimethylazaniumyl)hexyl]-trimethylazanium;diiodide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H32N2O.2HI/c1-14(2,3)11-8-9-13(16-7)10-12-15(4,5)6;;/h13H,8-12H2,1-7H3;2*1H/q+2;;/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOSURQRMWXCJHY-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCCC(CC[N+](C)(C)C)OC.[I-].[I-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H32I2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30906521 |
Source


|
| Record name | 3-Methoxy-N~1~,N~1~,N~1~,N~6~,N~6~,N~6~-hexamethylhexane-1,6-bis(aminium) diiodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30906521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101710-59-2 |
Source


|
| Record name | Ammonium, 3-methoxyhexamethylenebis(trimethyl-, diiodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101710592 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methoxy-N~1~,N~1~,N~1~,N~6~,N~6~,N~6~-hexamethylhexane-1,6-bis(aminium) diiodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30906521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














